Stereoselective Synthesis of threo-3-Hydroxyaspartic Acid (THA) and TBOA Derivatives
Stereoselective Synthesis of threo-3-Hydroxyaspartic Acid (THA) and TBOA Derivatives
Executive Summary
L-threo-3-hydroxyaspartic acid (L-THA) and its lipophilic derivatives, such as DL-threo-
Synthesizing these molecules presents a distinct stereochemical challenge: the simultaneous control of two adjacent chiral centers (C2 and C3) to achieve the threo relative configuration (2S,3S or 2R,3R), while avoiding the thermodynamically stable erythro isomers or lactonization byproducts.
This guide details two validated synthetic pathways:
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The Trans-Epoxysuccinate Route: A robust chemical method for accessing the racemic threo scaffold.
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The Chemo-Enzymatic MAL Route: A high-precision asymmetric method for generating the biologically active L-threo isomer using engineered Methylaspartate Ammonia Lyase.
Structural & Stereochemical Context[1][2][3]
The biological activity of hydroxyaspartates is strictly governed by their stereochemistry. The threo configuration is required for potent EAAT inhibition, whereas erythro isomers often exhibit significantly reduced affinity or act as substrates rather than blockers.
The Stereochemical Matrix
The molecule possesses two chiral centers, resulting in four stereoisomers.
| Common Name | Configuration | Biological Relevance |
| L-threo-THA | (2S, 3S) | Potent EAAT Inhibitor (Target) |
| D-threo-THA | (2R, 3R) | Weak Inhibitor / Control |
| L-erythro-THA | (2S, 3R) | Substrate / Low Affinity |
| D-erythro-THA | (2R, 3S) | Substrate / Low Affinity |
Critical Note on Nomenclature: In the context of
Strategic Retrosynthesis
To access the threo manifold, we must select a reaction pathway that enforces an anti relationship between the incoming nitrogen nucleophile and the oxygen substituent.
Figure 1: Retrosynthetic analysis showing the two primary access points: epoxide ring opening (chemical) and enzymatic hydroamination.
Protocol A: Chemical Synthesis (Racemic threo-THA)
This route relies on the stereospecific opening of a trans-epoxide. Since the starting material (diethyl fumarate) is trans, epoxidation yields a trans-epoxide. Nucleophilic attack by an amine proceeds via an SN2 mechanism, causing inversion at the attacked carbon.
Stereochemical Logic:
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Start: Trans-Epoxide (2S,3S / 2R,3R pair).
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Reaction: SN2 Attack (Inversion at one center).
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Result: If you invert one center of a trans system, you generate the threo (racemic) diastereomer.
Step-by-Step Methodology
Step 1: Epoxidation of Diethyl Fumarate
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Reagents: Diethyl fumarate (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).
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Procedure: Dissolve diethyl fumarate in DCM. Add mCPBA portion-wise at 0°C. Allow to warm to room temperature (RT) and stir for 24 hours.
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Workup: Quench with saturated NaHSO3 (to destroy excess peroxide) and NaHCO3. Extract with DCM.
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Yield: ~85-90% of diethyl trans-epoxysuccinate.
Step 2: Regio- and Stereoselective Ring Opening
This is the critical step. For TBOA synthesis, use O-benzylhydroxylamine; for THA, use benzylamine (followed by deprotection).
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Reagents: Diethyl trans-epoxysuccinate (1.0 eq), Benzylamine (1.1 eq), Ethanol (anhydrous).
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Conditions: Reflux at 80°C for 4–6 hours. Monitoring by TLC is essential to ensure complete consumption of the epoxide.
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Mechanism: The amine attacks C2. The rigid epoxide ring ensures the incoming nucleophile approaches anti to the leaving oxygen, establishing the threo configuration.
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Purification: Concentrate in vacuo. The product, diethyl threo-3-hydroxy-N-benzylaspartate, often requires column chromatography (Hexane/EtOAc) to separate minor regioisomers.
Step 3: Hydrolysis and Deprotection
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Saponification: Treat the diester with LiOH (2.5 eq) in THF/H2O (1:1) at 0°C. Note: Avoid harsh heating to prevent retro-aldol or epimerization.
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Hydrogenolysis: Dissolve the free acid in MeOH/H2O. Add Pd/C (10% w/w) and stir under H2 atmosphere (1 atm) for 12 hours to remove the benzyl group.
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Isolation: Filter catalyst, concentrate, and recrystallize from water/ethanol.
Protocol B: Chemo-Enzymatic Synthesis (L-threo-Specific)
For drug development requiring the pure L-isomer, chemical resolution of the racemate is inefficient. The "Shimamoto Route" utilizing Methylaspartate Ammonia Lyase (MAL) is the gold standard for stereocontrol.
The Enzyme System
Wild-type MAL catalyzes the addition of ammonia to mesaconate. However, engineered variants (e.g., MAL-L384A) accept bulkier substrates like 2-benzyloxyfumarate, catalyzing the anti-addition of ammonia to yield L-threo-benzyloxyaspartate directly.
Methodology
Step 1: Synthesis of 2-Benzyloxyfumaric Acid
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Reactants: Dimethyl acetylenedicarboxylate (DMAD) + Benzyl alcohol.
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Catalyst: N-methylmorpholine or DABCO.
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Product: Dimethyl 2-benzyloxyfumarate (Z-isomer is required for the enzyme, but the chemical synthesis often gives a mixture; the enzyme is specific). Saponify to the dicarboxylic acid before the enzymatic step.
Step 2: Enzymatic Amination
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Reaction Mix:
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Substrate: 2-Benzyloxyfumaric acid (50 mM).
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Nitrogen Source: NH4Cl (high concentration, ~2–5 M) to drive equilibrium.
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Biocatalyst: E. coli cells expressing MAL-L384A or purified enzyme.
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Buffer: Tris-HCl (pH 8.5).
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Incubation: 30°C for 24–48 hours.
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Mechanism: The enzyme coordinates the substrate and forces the addition of ammonia across the double bond in a strictly anti fashion.
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Substrate geometry: Z-fumarate derivative.
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Addition mode: anti.
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Product: (2S, 3S)-3-benzyloxyaspartic acid (L-TBOA).
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Step 3: Conversion to L-THA
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Ether Cleavage: To obtain the free hydroxy amino acid (L-THA), subject the L-TBOA to catalytic hydrogenolysis (H2, Pd/C) as described in Protocol A.
Characterization & Quality Control
Distinguishing threo from erythro is notoriously difficult due to "anomalous" NMR coupling constants in this specific scaffold.
NMR Spectroscopy (Diagnostic)
Unlike typical aliphatic chains where
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L-threo-THA:
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L-erythro-THA:
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Guidance: Do not rely solely on J-values of the free acid. Derivatization to the oxazolidinone (using phosgene or CDI) rigidifies the ring, making the coupling constants distinct (
HPLC Analysis (Purity)
The definitive method for determining diastereomeric and enantiomeric purity.
| Parameter | Condition |
| Column | Chiralpak Crownpak CR(+) (Daicel) or equivalent ligand-exchange column. |
| Mobile Phase | pH 2.0 Perchloric acid (HClO4) aqueous solution. |
| Detection | UV at 210 nm (or post-column derivatization with Ninhydrin). |
| Retention | L-threo typically elutes differently from D-threo and the erythro pair. |
References
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Shimamoto, K., et al. (1998).[1] "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1][2][3][4][5] Molecular Pharmacology.
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Shimamoto, K., et al. (2000).[5] "Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers." Bioorganic & Medicinal Chemistry Letters.
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Strieker, M., et al. (2008).[6] "Rapid Chemoenzymatic Route to Glutamate Transporter Inhibitor L-TFB-TBOA." ChemBioChem.
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Lebrun, B., et al. (1997). "Threo-beta-hydroxyaspartate derivatives as blockers of the glutamate transporters."[2][3][4][5][6][7] Journal of Biological Chemistry.
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Jones, C. W., et al. (1969). "Threo- and erythro-beta-hydroxy-DL-aspartic acids." Canadian Journal of Chemistry.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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